The BCR/ABL 210 kD fusion protein, commonly referred to as P210BCR-ABL, is a significant oncogenic protein primarily associated with chronic myeloid leukemia (CML). This protein results from a chromosomal translocation between chromosomes 9 and 22, specifically the fusion of the BCR gene on chromosome 22 and the ABL gene on chromosome 9. The formation of this fusion protein is a hallmark of CML and is critical in the pathogenesis of the disease. The fusion gene encodes a constitutively active tyrosine kinase that promotes cell proliferation and inhibits apoptosis, contributing to the malignant transformation of hematopoietic cells .
The BCR/ABL fusion protein originates from the Philadelphia chromosome, which is formed by the reciprocal translocation t(9;22)(q34;q11). This genetic alteration results in the production of various BCR/ABL fusion proteins, with P210BCR-ABL being the most prevalent in CML patients. The BCR gene contributes exons that encode for specific functional domains, while the ABL gene provides essential tyrosine kinase activity .
P210BCR-ABL is classified as an oncogenic fusion protein and falls under the category of protein tyrosine kinases. It is characterized by its ability to phosphorylate tyrosine residues on target proteins, thus activating signaling pathways that lead to increased cell division and survival. This fusion protein is part of a broader family that includes other forms such as P190BCR-ABL and P230BCR-ABL, which are associated with different hematological malignancies .
The synthesis of P210BCR-ABL involves the transcription of the BCR/ABL fusion gene resulting from chromosomal rearrangement. The process can be analyzed using various molecular biology techniques:
The primary steps in synthesizing P210BCR-ABL include isolating RNA from patient samples, synthesizing cDNA using reverse transcriptase, and amplifying specific regions using PCR. The resulting products can then be analyzed through gel electrophoresis to determine the presence and quantity of BCR-ABL transcripts.
The P210BCR-ABL protein consists of a combination of sequences from both BCR and ABL genes. It retains crucial structural motifs that confer its oncogenic properties:
The molecular mass of P210BCR-ABL is approximately 210 kD. Structural studies have shown that it has several functional domains that contribute to its role in cell signaling and transformation .
P210BCR-ABL primarily acts through its tyrosine kinase activity:
These reactions can be studied using in vitro kinase assays where substrate proteins are incubated with P210BCR-ABL in the presence of ATP. Phosphorylation can then be detected using specific antibodies or radioisotope labeling techniques .
P210BCR-ABL promotes oncogenesis through several mechanisms:
Studies have shown that cells expressing P210BCR-ABL have increased proliferation rates compared to non-expressing cells, highlighting its role in promoting cancer cell growth.
P210BCR-ABL is a soluble protein found predominantly in the cytoplasm of hematopoietic cells. Its stability can be influenced by post-translational modifications such as phosphorylation.
As a protein tyrosine kinase, P210BCR-ABL interacts with various substrates through non-covalent interactions, including hydrogen bonds and hydrophobic interactions. Its enzymatic activity is dependent on ATP availability for phosphorylation reactions.
Analyses using techniques such as mass spectrometry have provided insights into post-translational modifications affecting its activity and stability .
P210BCR-ABL serves as a critical biomarker for diagnosing CML and monitoring treatment response. Its detection is essential in clinical settings for:
The BCR-ABL p210 fusion protein is a 210-kDa oncoprotein generated by a reciprocal translocation between chromosomes 9 and 22 [t(9;22)(q34;q11)], forming the Philadelphia chromosome. This rearrangement fuses the BCR (Breakpoint Cluster Region) gene on chromosome 22 to the ABL1 (Abelson tyrosine kinase 1) gene on chromosome 9. The chimeric gene product typically contains exons 1-13 or 1-14 of BCR (designated as b2a2 or b3a2 junctions) linked to exons a2-a11 of ABL1 [1] [7] [8]. The resultant p210 protein retains BCR's oligomerization domain and loses ABL1's autoinhibitory SH3 domain, leading to constitutive tyrosine kinase activity.
Key structural elements include:
Table 1: Structural Domains of BCR-ABL p210
Domain | Origin | Function | Consequence of Fusion |
---|---|---|---|
Coiled-Coil (CC-OD) | BCR | Protein oligomerization | Enables constitutive dimerization |
DH Domain | BCR | GTPase regulation | Altered GEF activity |
PH Domain | BCR | Membrane localization | Enhanced RAS/MAPK signaling |
SH2 Domain | ABL1 | Phosphotyrosine recognition | Substrate recruitment |
Kinase Domain | ABL1 | Tyrosine phosphorylation | Constitutive activation |
The b2a2 (exon 13-exon a2) and b3a2 (exon 14-exon a2) junctions are the most prevalent, observed in ~62% and ~29% of CML cases, respectively [4]. These junctions create novel amino acid sequences at the fusion site, forming tumor-specific epitopes absent in native BCR or ABL1 proteins [1].
The p210 isoform’s transforming activity stems from structural alterations that deregulate ABL1 kinase function:
Critical residues governing kinase activity include:
Table 2: Clinically Significant Kinase Domain Mutations in p210
Mutation | Location | Effect on TKIs | Prevalence in TKI Resistance |
---|---|---|---|
T315I | ATP-binding pocket | Blocks imatinib, dasatinib, nilotinib binding | ~20% of resistant cases |
F317L | P-loop | Reduces dasatinib affinity | ~10% |
E255K/V | SH2-contact site | Disrupts imatinib binding; favors nilotinib | ~15% |
F359V/C | Catalytic loop | Confers nilotinib resistance | ~5% |
Functional studies confirm that p210’s DH-PH module activates RHO GTPases (e.g., CDC42, RAC1), driving cytoskeletal remodeling and proliferation. Simultaneously, GRB2 adaptor proteins bind phosphorylated Tyr177 (within a BCR-derived YVNV motif) via their SH2 domains, linking p210 to SOS-RAS signaling [5] [8].
The b2a2 and b3a2 fusion junctions create unique peptide sequences spanning residues 21-29 of the chimeric protein. These sequences are immunogenic and serve as tumor-specific epitopes. The b2a2 junction encodes the peptide sequence SFKQSSKAL (residues 21-29), while b3a2 encodes SSKALQRPV [1] [6]. Antibodies targeting these sequences discriminate between p210 isoforms due to junctional specificity:
Table 3: Characteristics of BCR-ABL Fusion Junction Epitopes
Junction Type | Peptide Sequence (21-29) | Antibody Reactivity | Tumor Specificity |
---|---|---|---|
b2a2 | SFKQSSKAL | BP-1 antiserum (+) | Chronic myeloid leukemia (CML) |
b3a2 | SSKALQRPV | BP-1 antiserum (−) | CML, Ph+ AML |
e1a2 | EAIQRASAL | Not detected | Ph+ ALL |
Structural analyses reveal the 21-29 epitope is surface-exposed in native p210, enabling antibody access. Molecular dynamics simulations indicate the b2a2 junction (SFKQSSKAL) adopts a β-turn conformation stabilized by hydrogen bonds between Ser22-Lys25 and Lys24-Ala27, whereas the b3a2 junction (SSKALQRPV) forms an extended loop [1]. This conformational divergence explains the isoform-selective antibody recognition.
Clinically, e1a2 transcripts (encoding p190) are rare in CML (~1.2%) but associate with monocytosis and atypical presentations. In contrast, p210 epitopes predominate in classical CML [4]. Novel detection methods like next-generation sequencing (NGS) can identify low-frequency junctional variants (<1% burden) missed by Sanger sequencing, refining risk stratification [9].
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: